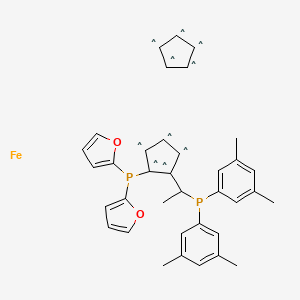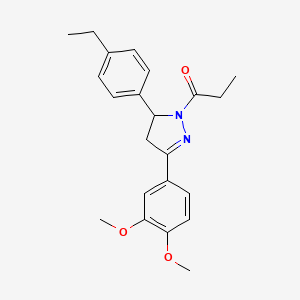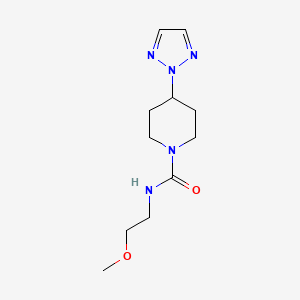
5-Ethyl-2-methyl-nicotinic acid
概要
説明
5-Ethyl-2-methyl-nicotinic acid is a derivative of nicotinic acid, which is a pyridine carboxylic acid
準備方法
Synthetic Routes and Reaction Conditions: 5-Ethyl-2-methyl-nicotinic acid is typically synthesized through the oxidation of 5-ethyl-2-methylpyridine. The oxidation process involves the use of nitric acid as an oxidizing agent . The reaction conditions must be carefully controlled to ensure the complete conversion of the starting material to the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound follows a similar oxidation process. the industrial methods focus on optimizing the reaction conditions to maximize yield and minimize by-products. The process also involves managing the by-products, such as nitrous oxide, which has a significant environmental impact .
化学反応の分析
Types of Reactions: 5-Ethyl-2-methyl-nicotinic acid undergoes various chemical reactions, including:
Oxidation: The primary method of synthesis involves the oxidation of 5-ethyl-2-methylpyridine.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Nitric acid is commonly used for the oxidation process.
Substitution Reagents: Various reagents can be used for substitution reactions, depending on the desired product.
Major Products: The major product of the oxidation reaction is this compound itself. Substitution reactions can yield a variety of derivatives, depending on the reagents used.
科学的研究の応用
5-Ethyl-2-methyl-nicotinic acid has several applications in scientific research:
作用機序
The mechanism of action of 5-ethyl-2-methyl-nicotinic acid involves its interaction with specific molecular targets and pathways. As a derivative of nicotinic acid, it is likely to influence metabolic pathways related to nicotinamide adenine dinucleotide (NAD) and its phosphorylated form (NADP). These coenzymes play crucial roles in redox reactions and cellular metabolism .
類似化合物との比較
Nicotinic Acid (Niacin): A well-known compound with similar chemical structure and biological functions.
Methyl Nicotinate: Another derivative used in topical preparations for muscle and joint pain.
5-Methyl Nicotinic Acid: A related compound with distinct chemical properties and applications.
Uniqueness: 5-Ethyl-2-methyl-nicotinic acid is unique due to its specific ethyl and methyl substitutions, which confer distinct chemical and biological properties
特性
IUPAC Name |
5-ethyl-2-methylpyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-3-7-4-8(9(11)12)6(2)10-5-7/h4-5H,3H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBCQYYGNHJFTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(N=C1)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopentyl-N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide](/img/structure/B2543840.png)

![2-Ethyl-5-((2-fluorophenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2543843.png)
![Diethyl({2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl})amine](/img/structure/B2543844.png)
![N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2543845.png)
![1-Ethyl-4-[4-(oxiran-2-ylmethoxy)phenyl]triazole](/img/structure/B2543847.png)

![3-(2-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2543849.png)

![1-(4-Fluorophenyl)-4-[3-(4-fluorophenyl)azepane-1-carbonyl]pyrrolidin-2-one](/img/structure/B2543853.png)
![N-{4-[2-(4-acetamidophenyl)ethynyl]phenyl}acetamide](/img/structure/B2543855.png)


